

Off-Target Kinase Inhibition Profile of BAY-826: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase inhibition profile of **BAY-826**, a potent and selective TIE-2 inhibitor, against other kinase inhibitors with overlapping targets. The information presented herein is intended to assist researchers in selecting the most appropriate chemical probes for their studies and to provide a broader context for the experimental effects observed with these compounds.

Introduction to BAY-826

BAY-826 is a small molecule inhibitor primarily targeting the TIE-2 receptor tyrosine kinase, a key regulator of angiogenesis and vascular stability. With a dissociation constant (Kd) of 1.6 nM for TIE-2, **BAY-826** demonstrates high-affinity binding to its primary target. However, like most kinase inhibitors, it exhibits some degree of off-target activity. Understanding this off-target profile is crucial for interpreting experimental results and anticipating potential side effects in clinical applications. This guide compares the kinase inhibition profile of **BAY-826** with other selected kinase inhibitors: Rebastinib, another TIE-2 inhibitor, and the multi-kinase inhibitors Cabozantinib, Sunitinib, and Pazopanib, which also have activity against TIE-2 among other kinases.

Comparative Kinase Inhibition Profiles

The following table summarizes the percentage of inhibition of a panel of kinases by **BAY-826** and selected alternative inhibitors at a concentration of 100 nM. This data, where available, is







derived from KINOMEscan™ assays, providing a standardized platform for comparison. Lower percentages indicate weaker inhibition, signifying greater selectivity for the primary target.



Kinase Target	BAY-826 (% Inhibition @ 100nM)	Rebastinib (% Inhibition @ 100nM)	Cabozantini b (% Inhibition @ 100nM)	Sunitinib (% Inhibition @ 100nM)	Pazopanib (% Inhibition @ 100nM)
TIE-2 (TEK)	>95%	>95%	Data not available	Data not available	Data not available
TIE-1	>95%	Data not available	Data not available	Data not available	Data not available
DDR1	>95%	Data not available	>95%	Data not available	Data not available
DDR2	>95%	Data not available	>95%	Data not available	Data not available
LOK (STK10)	>95%	Data not available	Data not available	Data not available	Data not available
VEGFR2 (KDR)	<10%	>95%[1]	>95%[2]	>95%[3]	>95%[4]
ABL1	Data not available	>95%	Data not available	Data not available	Data not available
FLT3	Data not available	>95%	>95%	>95%	Data not available
SRC	Data not available	>95%	Data not available	Data not available	Data not available
c-KIT	Data not available	<50%	>95%	>95%	>95%
MET	Data not available	Data not available	>95%	Data not available	Data not available
AXL	Data not available	Data not available	>95%	Data not available	Data not available
RET	Data not available	Data not available	>95%	>95%	Data not available

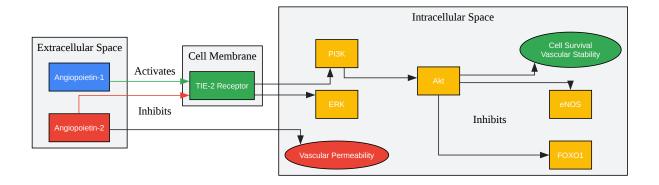


PDGFRβ	<30%	Data not	Data not	>95%	>050%	>95%
		available	available	>93 70	>9370	

Note: "Data not available" indicates that specific percentage inhibition data at 100nM from a comprehensive KINOMEscan[™] was not found in the public domain at the time of this review. The primary targets for each inhibitor are highlighted in bold.

Signaling Pathway Context

To better understand the implications of on- and off-target kinase inhibition, the following diagrams illustrate the signaling pathways involving the primary target of **BAY-826** (TIE-2) and its key off-targets (DDR1, DDR2, and LOK).



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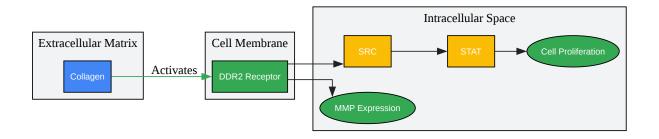
TIE-2 Signaling Pathway





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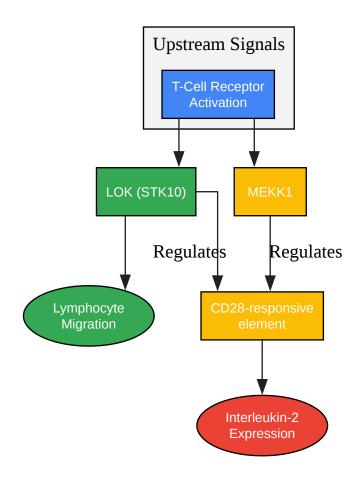
DDR1 Signaling Pathway



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DDR2 Signaling Pathway





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LOK (STK10) Signaling Pathway

Experimental Protocols

The kinase inhibition data presented in this guide is primarily generated using the KINOMEscan™ assay platform. Below is a detailed description of the general methodology.

KINOMEscan™ Competition Binding Assay

Objective: To measure the binding affinity of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.



Materials:

- DNA-tagged kinases
- · Streptavidin-coated magnetic beads
- Biotinylated small molecule ligands
- Test compound (e.g., BAY-826)
- Assay buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
- Wash buffer (e.g., 1x PBS, 0.05% Tween 20)
- Elution buffer
- qPCR reagents

Procedure:

- Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then washed to remove any unbound ligand.
- Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) are combined in a well of a multi-well plate. The reaction is incubated to allow the binding to reach equilibrium.
- Washing: The beads are washed to remove any unbound kinase and test compound.
- Elution: The bound kinase is eluted from the affinity resin.
- Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
- Data Analysis: The amount of kinase captured on the beads is measured for each
 concentration of the test compound. The results are typically expressed as a percentage of
 the DMSO control (vehicle). A dose-response curve is generated to calculate the dissociation
 constant (Kd) or the percentage inhibition at a specific concentration.



Discussion

BAY-826 is a highly selective inhibitor of TIE-2, with potent activity against its intended target and a limited number of off-targets. The KINOMEscan data reveals that at a concentration of 100 nM, **BAY-826** strongly inhibits TIE-1, DDR1, DDR2, and LOK (STK10) in addition to TIE-2. Importantly, it shows minimal inhibition of other key angiogenic kinases such as VEGFR2 and PDGFRβ at this concentration, highlighting its selectivity within this class of kinases.

In comparison, other kinase inhibitors with TIE-2 activity exhibit broader kinase inhibition profiles. Rebastinib, while also a potent TIE-2 inhibitor, demonstrates significant inhibition of ABL1, FLT3, and SRC, among others. The multi-kinase inhibitors Cabozantinib, Sunitinib, and Pazopanib have much broader off-target profiles, inhibiting a wide range of kinases including VEGFRs, c-KIT, MET, and AXL. This broader activity can contribute to their therapeutic efficacy in various cancers but may also lead to a higher incidence of off-target side effects.

The choice of a kinase inhibitor for research or therapeutic purposes should be guided by a thorough understanding of its on- and off-target activities. For studies specifically focused on the role of TIE-2, **BAY-826** offers a more selective tool compared to the multi-kinase inhibitors. However, when investigating cellular processes where multiple signaling pathways may be involved, or in certain cancer contexts, the broader activity of compounds like Cabozantinib, Sunitinib, or Pazopanib might be advantageous.

Conclusion

BAY-826 is a potent and selective TIE-2 kinase inhibitor with a well-defined off-target profile that includes TIE-1, DDR1, DDR2, and LOK. Its high selectivity against other angiogenic kinases makes it a valuable tool for studying TIE-2 biology. In contrast, other TIE-2 active compounds such as Rebastinib and the multi-kinase inhibitors Cabozantinib, Sunitinib, and Pazopanib exhibit broader kinase inhibition profiles. This comparative guide provides essential data to aid researchers in the rational selection and interpretation of experiments using these small molecule inhibitors. A comprehensive understanding of a compound's kinome-wide activity is paramount for the accurate interpretation of experimental outcomes and for the development of safer and more effective targeted therapies.



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